molecular formula C13H17N3O2S B2811503 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide CAS No. 920176-50-7

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2811503
CAS No.: 920176-50-7
M. Wt: 279.36
InChI Key: NODSIENCJRWHHQ-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic organic compound that features a cyclohexene ring, a thiazole ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide typically involves the following steps:

    Formation of the cyclohexene derivative: Starting with cyclohexene, an alkylation reaction introduces the ethyl group.

    Thiazole ring synthesis: The thiazole ring is synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Oxalamide formation: The final step involves the reaction of the cyclohexene derivative with the thiazole derivative in the presence of oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds in the cyclohexene ring.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could result in saturated hydrocarbons.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as a pharmacophore in the design of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiophen-2-yl)oxalamide: This compound features a thiophene ring instead of a thiazole ring.

    N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-2-yl)oxalamide: This variant includes a pyridine ring.

Uniqueness

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is unique due to the presence of both a cyclohexene and a thiazole ring, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-11(12(18)16-13-15-8-9-19-13)14-7-6-10-4-2-1-3-5-10/h4,8-9H,1-3,5-7H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODSIENCJRWHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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